N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide
Description
N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a heterocyclic compound featuring a triazolopyridine core fused with a 1,2,4-oxadiazole moiety and an acetamide side chain. Its structural complexity arises from the integration of multiple pharmacophoric groups:
- Triazolopyridine: A bicyclic system known for its role in modulating kinase inhibition and antimicrobial activity.
- 1,2,4-Oxadiazole: A five-membered heterocycle valued for metabolic stability and hydrogen-bonding capacity.
- Acetamide-2-ethoxyphenyl: A lipophilic substituent that enhances membrane permeability and target binding .
This compound’s design leverages the synergistic effects of these groups, making it a candidate for therapeutic applications requiring multitarget engagement.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O4/c1-3-34-20-9-5-4-8-19(20)26-21(32)15-31-25(33)30-14-6-7-18(23(30)28-31)24-27-22(29-35-24)17-12-10-16(2)11-13-17/h4-14H,3,15H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJLKKIYDCGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo[4,3-a]pyridine structure, followed by the introduction of the oxadiazole and acetamide groups. Common reagents used in these reactions include ethyl acetate, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new aromatic or aliphatic substituents.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: Its chemical stability and reactivity make it a candidate for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- The target compound uniquely combines triazolopyridine with oxadiazole, whereas analogues like 7a–c () prioritize benzooxazine cores. This difference may influence target selectivity and solubility.
Physicochemical Properties
Comparative physicochemical analysis (theoretical):
| Property | Target Compound | 7a–c | 4a–k |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 450–480 g/mol | 300–350 g/mol |
| logP (Predicted) | 3.8–4.2 | 2.5–3.0 | 2.0–2.5 |
| Hydrogen Bond Acceptors | 8 | 7 | 5 |
| Rotatable Bonds | 6 | 5 | 4 |
The target compound’s higher logP and hydrogen-bond acceptors suggest enhanced lipophilicity and target-binding capacity compared to simpler oxadiazole derivatives .
Analytical Characterization
- NMR : The target’s ¹H NMR would show distinct shifts for the 2-ethoxyphenyl group (~1.4 ppm for CH₃, 4.0 ppm for OCH₂) and triazolopyridine protons (~6.8–8.5 ppm). Regions of divergence (e.g., oxadiazole-linked protons) could be mapped similarly to ’s comparative NMR analysis .
- MS/MS: Molecular networking () would cluster the target with triazolopyridine derivatives (cosine score >0.8), differentiating it from benzooxazine or pyrimidinone analogues .
Biological Activity
N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
The compound’s molecular formula is , with a molecular weight of 452.5 g/mol. The IUPAC name reflects its intricate structure consisting of multiple functional groups including an oxadiazole and triazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O3 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Studies suggest that it may modulate enzyme activity and receptor interactions that are crucial for various physiological processes.
Therapeutic Applications
Research indicates potential applications in the following areas:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Against Cancer Cell Lines :
- Enzyme Inhibition Studies :
Comparative Analysis
To provide a clearer understanding of the biological activity associated with this compound compared to other similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| N-(2-Ethoxyphenyl)-... | High | Moderate | High |
| Related Oxadiazole Derivative 1 | Moderate | High | Moderate |
| Related Triazole Derivative 2 | High | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
